(R)-Fmoc-2-amino-3-ethyl-pentanoic acid
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Overview
Description
(R)-Fmoc-2-amino-3-ethyl-pentanoic acid is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 99% (Fmoc-D-Nva(3-Et)-OH) is 367.17835828 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HIV-Protease Assay Development : This compound was used in the development of a selective HIV-protease assay, where a protected derivative was utilized for solid-phase peptide synthesis of oligopeptides. These peptides served as sequence-specific chromogenic protease substrates, enabling the spectrophotometric detection of HIV-protease activity (Badalassi et al., 2002).
Enantioselective Separation and Determination : It was also involved in the enantioselective separation and determination of secondary amino acids. Its derivatization with 9-fluorenylmethyl chloroformate (FMOC) was critical in this process, enhancing the sensitivity and allowing the detection of trace level enantiomeric impurities in amino acids (Żukowski et al., 1992).
Fabrication of Functional Materials : Its modification with the Fmoc group was found significant in the self-assembly of functional molecules, such as in cell cultivation, bio-templating, and drug delivery applications (Tao et al., 2016).
High-Performance Liquid Chromatography (HPLC) : This compound was assessed for its applicability in biological research through reversed-phase HPLC for assaying physiological amino acid concentrations in biological fluids (Fürest et al., 1990).
Solid Phase Peptide Synthesis : It played a role in solid phase peptide synthesis, offering unique opportunities for bioorganic chemistry through a variety of solid supports, linkages, and side chain protecting groups (Fields & Noble, 2009).
Supramolecular Hydrogels in Biomedical Field : The fluorenylmethoxycarbonyl (FMOC) functionalization of amino acids, including this compound, has been utilized in the creation of supramolecular hydrogels. These materials are extensively used in the biomedical field due to their biocompatible and biodegradable properties, with applications in antimicrobial activity and drug delivery systems (Croitoriu et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of ®-Fmoc-2-amino-3-ethyl-pentanoic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have been found to interact with their targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, and alteration of cellular signaling pathways .
Biochemical Pathways
Compounds with similar structures have been found to be involved in various metabolic processes
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been found to exert various biological effects, including antioxidant activity and modulation of cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
(2R)-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-14(4-2)20(21(24)25)23-22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDUOAKEZPAHOK-HXUWFJFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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